3-Hydroxybutan-2-yl octadecanoate
Description
3-Hydroxybutan-2-yl octadecanoate is an ester derivative formed by the condensation of octadecanoic acid (stearic acid) and 3-hydroxybutan-2-ol. Its structure features a long C18 hydrocarbon chain esterified with a hydroxy-substituted butyl group, distinguishing it from simpler aliphatic esters.
Properties
CAS No. |
14251-39-9 |
|---|---|
Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h20-21,23H,4-19H2,1-3H3 |
InChI Key |
NTTLZENWAXUMJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Esters
3-Hydroxybutan-2-yl octadecanoate belongs to a broader class of octadecanoate esters. Key structural analogs include:
In contrast, glycidyl octadecanoate’s epoxide group confers reactivity, making it useful in polymerization or larvicidal applications . Lithium octadecanoate, a metal salt, exhibits ionic character, leading to distinct melting points and industrial uses as a lubricant .
Thermal and Physical Property Analysis
Thermal properties of octadecanoate derivatives vary significantly with structural modifications:
The hydroxyl group in this compound may disrupt crystalline packing, reducing melting points compared to methyl or ethyl analogs. However, hydrogen bonding could counterbalance this effect, necessitating experimental validation. Latent heat data for similar esters suggest that alkyl chain length and substituent polarity critically influence energy storage capacity .
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